molecular formula C32H37NO12 B1220280 pirarubicin

pirarubicin

Cat. No.: B1220280
M. Wt: 627.6 g/mol
InChI Key: KMSKQZKKOZQFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pirarubicin is a synthetic anthracycline antibiotic, developed as a derivative of doxorubicin. It is known for its reduced toxicity and superior anti-tumor efficacy compared to its parent compound. This compound is primarily used in the treatment of various cancers, including breast cancer, leukemia, and lymphomas .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pirarubicin is synthesized through a series of chemical reactions starting from doxorubicin. The key step involves the tetrahydropyranylation of the hydroxyl group at the 4’ position of doxorubicin, resulting in the formation of this compound. The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through crystallization and filtration techniques. The production methods are designed to minimize impurities and ensure the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Pirarubicin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pirarubicin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying anthracycline chemistry and developing new derivatives.

    Biology: Investigated for its interactions with DNA and its effects on cellular processes.

    Medicine: Extensively studied for its anti-cancer properties and used in clinical trials for various cancers.

    Industry: Used in the development of drug delivery systems and combination therapies .

Mechanism of Action

Pirarubicin exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound also generates free radicals that cause damage to cellular components, further enhancing its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its reduced cardiotoxicity and faster uptake compared to doxorubicin. It also has a higher therapeutic index, making it a preferred choice for certain cancer treatments .

Properties

IUPAC Name

7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSKQZKKOZQFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860941
Record name 3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-4-O-oxan-2-ylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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